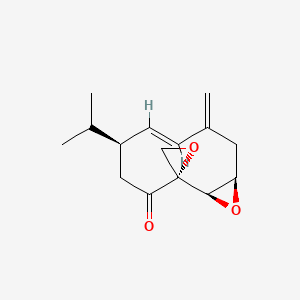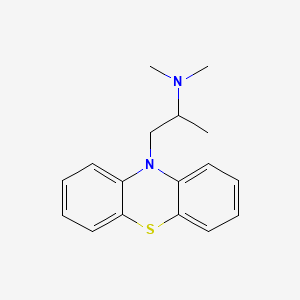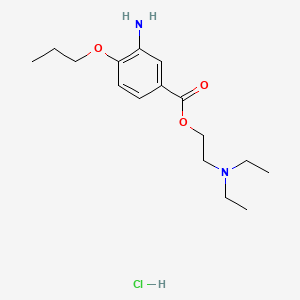
PF 1022A
Übersicht
Beschreibung
PF-1022A ist ein Cyclooctadepsipeptid mit breitem anthelminthischem Wirkungsspektrum. Es wird durch Fermentation des Pilzes Mycelia sterilia hergestellt. Diese Verbindung ist bekannt für ihre starken anthelminthischen Aktivitäten gegen verschiedene Parasiten, darunter Ascaridia galli bei Hühnern .
Wissenschaftliche Forschungsanwendungen
PF-1022A has a wide range of scientific research applications, including:
Chemistry: PF-1022A is used as a model compound for studying cyclooctadepsipeptides and their synthesis.
Biology: It is used to study the biological activities of cyclooctadepsipeptides, particularly their anthelmintic properties.
Medicine: PF-1022A is investigated for its potential use in treating parasitic infections in both humans and animals.
Wirkmechanismus
Target of Action
PF 1022A primarily targets the GABAA receptor . The GABAA receptor is a type of neurotransmitter receptor known for its binding to the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a channel-forming ionophore . It binds to the latrophilin-like transmembrane receptor, which is important for pharyngeal pumping in nematodes . Furthermore, this compound binds to GABA receptors, which might contribute to its anthelmintic effect .
Biochemical Pathways
It is known that the compound inhibits the synthesis of protein targets by binding to a synthetase enzyme . It binds to the catalytic site of the synthetase, preventing further reactions .
Pharmacokinetics
It is known that this compound is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties produced by fermentation of the fungus mycelia sterilia .
Result of Action
This compound shows strong anthelmintic activities against Ascaridia galli in chickens . In vitro, this compound shows low activity on embryonation but significantly inhibits egg hatch . This compound completely inhibits larval movement at most examination points .
Biochemische Analyse
Biochemical Properties
PF 1022A belongs to a class of N-methylated cyclooctadepsipeptides (CODPs) with strong anthelmintic properties . The cell-free synthesis of this CODP and related structures has been described, as well as the purification and enzymatic characterization of the responsible synthetase .
Cellular Effects
The effects of this compound on mammalian cells and tissues have been studied. Short term effects were based on cell cycle blockade in G(0)/G(1) phase . Additionally, the cell cycle and apoptosis regulating proteins p53, p21 and bax, but not Bcl-2 were shown to impact on this compound-induced cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves a thiotemplate mechanism in which the substrates are activated as thioesters via adenylation . N-Methylation of the substrate L-leucine takes place after covalent binding prior to peptide bond formation .
Temporal Effects in Laboratory Settings
The enzyme responsible for this compound synthesis, PFSYN, has been purified to electrophoretic homogeneity .
Dosage Effects in Animal Models
Oral administration of this compound (0.5-2 mg/kg) induces worm excretion in a chicken model of A. galli infection .
Metabolic Pathways
It is known that the enzyme responsible for this compound synthesis, PFSYN, follows a thiotemplate mechanism .
Vorbereitungsmethoden
PF-1022A wird durch ein Fermentationsprozess synthetisiert, der den Pilz Mycelia sterilia beinhaltet. Die industrielle Produktion von PF-1022A beinhaltet die Fermentation dieses Pilzes unter kontrollierten Bedingungen, um die Verbindung in signifikanten Mengen zu produzieren . Darüber hinaus gibt es Verfahren zur Herstellung von Derivaten von PF-1022A, die die Nitrierung der Phenylringe, gefolgt von Reduktion und anschließender Funktionalisierung beinhalten .
Analyse Chemischer Reaktionen
PF-1022A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind essentiell für die Modifikation der funktionellen Gruppen innerhalb der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Herstellung von Derivaten von PF-1022A verwendet werden kann.
Häufige Reagenzien und Bedingungen: Die Synthese von PF-1022A und seinen Derivaten beinhaltet oft Reagenzien wie Nitriermittel und Bedingungen wie niedrige Temperaturen (z. B. -20 °C bis -78 °C) für spezifische Reaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PF-1022A, wie z. B. Emodepside.
Wissenschaftliche Forschungsanwendungen
PF-1022A hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: PF-1022A wird als Modellverbindung für die Untersuchung von Cyclooctadepsipeptiden und ihrer Synthese verwendet.
Biologie: Es wird zur Untersuchung der biologischen Aktivitäten von Cyclooctadepsipeptiden verwendet, insbesondere ihrer anthelminthischen Eigenschaften.
Medizin: PF-1022A wird auf seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen bei Mensch und Tier untersucht.
Wirkmechanismus
PF-1022A übt seine Wirkung aus, indem es Ionenkanäle in den Membranen von Parasiten bildet, was zu deren Lähmung und Tod führt . Die Verbindung zielt auf spezifische Ionenkanäle ab und stört die normale Funktion der Parasitenzellen. Dieser Mechanismus ähnelt dem anderer anthelminthischer Medikamente, wie z. B. Emodepside, einem Derivat von PF-1022A .
Vergleich Mit ähnlichen Verbindungen
PF-1022A gehört zu einer Klasse von Verbindungen, die als Cyclooctadepsipeptide bekannt sind. Zu ähnlichen Verbindungen gehören:
Emodepside: Ein semisynthetisches Derivat von PF-1022A mit verbesserten anthelminthischen Eigenschaften.
Enniatin: Ein weiteres Cyclooctadepsipeptid mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.
Avermectine und Milbemycine: Diese Verbindungen haben ebenfalls starke anthelminthische Eigenschaften, unterscheiden sich aber in ihrer chemischen Struktur und ihrem Wirkmechanismus.
PF-1022A ist einzigartig aufgrund seiner spezifischen Ionenkanal-bildenden Eigenschaften und seiner breiten Wirkung gegen verschiedene Parasiten .
Eigenschaften
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUXGPXJFAUQJ-LYWANRAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335234 | |
| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133413-70-4 | |
| Record name | PF 1022A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF1022A in nematodes?
A1: While the exact mechanism of action remains partially understood, research suggests that PF1022A primarily targets the voltage- and calcium-activated potassium channel Slo-1 in nematodes. [] This interaction leads to the opening of the Slo-1 channel, disrupting neuronal signaling and muscle function. []
Q2: How does PF1022A's interaction with Slo-1 affect nematode physiology?
A2: By activating Slo-1 channels, PF1022A disrupts potassium ion flow, leading to hyperpolarization of nerve and muscle cells. [, ] This disruption in membrane potential impairs neuromuscular transmission, causing paralysis and ultimately death of the nematode. [, , ]
Q3: What is the molecular formula and weight of PF1022A?
A3: PF1022A has the molecular formula C44H74N4O12 and a molecular weight of 843.05 g/mol.
Q4: What are the key structural features of PF1022A?
A4: PF1022A is a cyclooctadepsipeptide, meaning it's a cyclic molecule composed of eight alternating amino acid and hydroxy acid residues. [] Its structure consists of four (L)-N-methylleucine residues alternating with two (D)-lactate and two (D)-3-phenyllactate units. [, ] This alternating arrangement contributes to its unique conformational properties. []
Q5: How does modifying the N-methylleucine residues in PF1022A affect its activity?
A5: Replacing the (L)-N-methylleucine residues with other N-alkylated amino acids generally leads to a decrease in anthelmintic activity, highlighting their importance for in vivo efficacy. []
Q6: What is the impact of modifying the phenyllactate moiety in PF1022A?
A6: Introducing substituents, particularly at the para position of the phenyllactate moiety, can significantly influence the activity of PF1022A. [] Some substitutions enhance activity, while others reduce it. Lipophilicity and polar surface area are crucial factors in determining in vivo efficacy. []
Q7: Do conformational restrictions imposed on the PF1022A macrocycle affect its activity?
A7: Introducing conformational constraints, like fusing small rings to the macrocycle, can negatively impact the anthelmintic activity of PF1022A. [, ] This suggests that the flexibility of the macrocycle and its ability to adopt specific conformations are crucial for its biological activity. []
Q8: Does PF1022A exhibit polymorphism?
A8: Yes, PF1022A exists in different polymorphic forms, including amorphous and crystalline structures. [] The amorphous form and one specific crystalline form (form III) exhibit higher solubility, potentially leading to better bioavailability. []
Q9: Are there strategies to improve the formulation and delivery of PF1022A?
A9: Researchers are exploring various formulation strategies to enhance the delivery and efficacy of PF1022A. Utilizing specific polymorphic forms with higher solubility is one approach. [] Further research is necessary to identify optimal drug delivery systems and formulations tailored for specific applications and target species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















